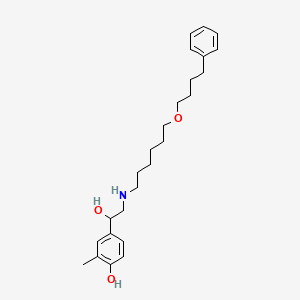
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxyethylpentyl group. This compound is often utilized in research involving phthalates, which are commonly used as plasticizers in the production of flexible polyvinyl chloride (PVC) products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反応の分析
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethylpentyl group, leading to the formation of carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: Carboxylic acids derived from the oxidation of the carboxyethylpentyl group.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of phthalates in environmental and biological samples.
Toxicology: To study the metabolism and toxicological effects of phthalates in living organisms.
Polymer Science: To investigate the properties and behavior of phthalates as plasticizers in polymer matrices.
Environmental Science: To assess the environmental impact and degradation pathways of phthalates.
作用機序
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can be metabolized to its corresponding carboxylic acid, which may interact with various molecular targets and pathways, potentially leading to toxicological effects .
類似化合物との比較
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different structural properties.
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of DEHP with similar chemical behavior.
Diisodecyl Phthalate (DIDP): Another plasticizer with a longer alkyl chain, leading to different physical properties.
Uniqueness: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. Its specific structure also allows for distinct interactions with polymer matrices and biological systems, differentiating it from other phthalates .
特性
CAS番号 |
866864-06-4 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
312.354 |
IUPAC名 |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
InChIキー |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
1,2-Benzenedicarboxylic Acid-d4 Mono(5-carboxy-2-ethylpentyl) Ester; MECPP-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)



![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)


![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
